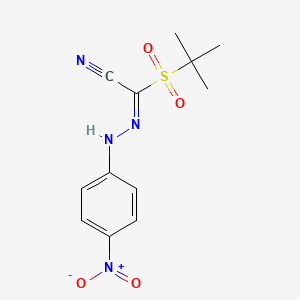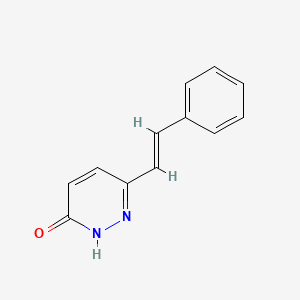
(1E)-1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a tert-butylsulfonyl group, a nitroanilino moiety, and a methanimidoyl cyanide group. These functional groups contribute to the compound’s reactivity and potential utility in chemical synthesis and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide typically involves multi-step organic reactions. One common approach is to start with the nitration of aniline to form 4-nitroaniline. This intermediate is then subjected to sulfonylation using tert-butylsulfonyl chloride under basic conditions to yield the corresponding sulfonamide. The final step involves the formation of the methanimidoyl cyanide group through a condensation reaction with cyanogen bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-aminoaniline derivatives, while substitution reactions can produce various sulfonamide derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s functional groups may interact with biological macromolecules, making it useful in studies of enzyme inhibition or protein binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (1E)-1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide involves its interaction with specific molecular targets. The nitroanilino group can participate in electron transfer reactions, while the sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-1-tert-butylsulfonyl-N-(4-aminophenyl)methanimidoyl cyanide: Similar structure but with an amino group instead of a nitro group.
(1E)-1-tert-butylsulfonyl-N-(4-methoxyanilino)methanimidoyl cyanide: Contains a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in (1E)-1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific applications where the nitro group’s properties are advantageous.
Propriétés
IUPAC Name |
(1E)-1-tert-butylsulfonyl-N-(4-nitroanilino)methanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-12(2,3)21(19,20)11(8-13)15-14-9-4-6-10(7-5-9)16(17)18/h4-7,14H,1-3H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAXIKJTDMNRSE-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC=C(C=C1)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[({anilino[(2,6-dichlorobenzyl)sulfanyl]methylene}amino)methylene]-N-methylmethanaminium chloride](/img/structure/B7785812.png)
![N-[[(4-chlorophenyl)methoxyamino]methylidene]-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B7785815.png)
![ethyl (4Z)-4-[(4-chloroanilino)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate](/img/structure/B7785824.png)
![ethyl (4Z)-2-methyl-5-oxo-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrrole-3-carboxylate](/img/structure/B7785827.png)
![(4Z)-4-[(morpholin-4-ylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one](/img/structure/B7785831.png)
![(1Z)-N-anilino-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide](/img/structure/B7785838.png)
![6-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-4-yl-1H-pyrimidin-4-one](/img/structure/B7785840.png)
![2-[(4-methoxyphenyl)methylsulfanyl]-6-(methylsulfanylmethyl)-1H-pyrimidin-4-one](/img/structure/B7785843.png)

![2-[(3,4-dichloroanilino)methylidene]cyclohexane-1,3-dione](/img/structure/B7785856.png)
![2-[methyl-[(5E)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1H-imidazol-2-yl]amino]acetic acid](/img/structure/B7785872.png)

![(3Z)-2-amino-3-[(dimethylamino)methylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B7785915.png)
![6-[(4-chlorophenyl)sulfanylmethyl]-2-pyridin-2-yl-1H-pyrimidin-4-one](/img/structure/B7785921.png)
